2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide
Description
Properties
Molecular Formula |
C7H8N6OS2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C7H8N6OS2/c1-5-10-11-7(16-5)15-2-6(14)12-13-3-8-9-4-13/h3-4H,2H2,1H3,(H,12,14) |
InChI Key |
PQNSHKHRBDKLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methyl-1,3,4-thiadiazol-2-thiol
The thiadiazole precursor, 5-methyl-1,3,4-thiadiazol-2-thiol, is typically synthesized via cyclization of thiosemicarbazides. A modified protocol involves reacting acetyl hydrazine with carbon disulfide in alkaline conditions, followed by methylation. For instance, Alam et al. (2011) demonstrated that treating 2-acetylthiosemicarbazide with sodium hydroxide in ethanol under reflux yields the thiol derivative. The methyl group is introduced using methyl iodide in the presence of a base such as sodium ethoxide.
Key reaction conditions :
Preparation of 4H-1,2,4-Triazol-4-ylacetamide
The triazole-acetamide moiety is synthesized through a two-step process. First, 4H-1,2,4-triazol-4-amine is acylated with chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C. Chhajed et al. (2014) optimized this step by employing trimethylamine as a base to neutralize HCl, achieving yields of 70–80%. The intermediate, 2-chloro-N-(4H-1,2,4-triazol-4-yl)acetamide, is then purified via recrystallization from ethanol.
Critical parameters :
Coupling of Thiadiazole and Triazole Moieties
The final step involves a nucleophilic substitution reaction between 5-methyl-1,3,4-thiadiazol-2-thiol and 2-chloro-N-(4H-1,2,4-triazol-4-yl)acetamide. This is conducted in anhydrous acetone or dimethylformamide (DMF) with potassium carbonate as the base. Bayrak et al. (2009) reported that stirring at room temperature for 12–18 hours ensures complete conversion. The product is isolated via solvent evaporation and washed with cold ether to remove unreacted starting materials.
Optimized conditions :
Analytical Characterization
¹H NMR Analysis
The final compound exhibits characteristic peaks in DMSO-d₆:
IR Spectroscopy
Key absorptions include:
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (methanol/water = 70:30) confirms a purity of >95% for the final product.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | CS₂, NaOH, CH₃I | Ethanol | 80°C | 70 | |
| Acylation | Chloroacetyl chloride, TEA | THF | 0–5°C | 75 | |
| Coupling | K₂CO₃, acetone | Acetone | 25°C | 65 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C13H15N3OS2
- Molecular Weight : 293.41 g/mol
- CAS Number : 361184-95-4
Structure
The compound features a unique combination of triazole and thiadiazole moieties, which contribute to its biological activity. The presence of sulfur atoms enhances its interaction with biological targets.
Antifungal Activity
Research has demonstrated that compounds containing triazole and thiadiazole structures exhibit significant antifungal properties. A study evaluating various derivatives found that certain triazole compounds showed greater efficacy against Candida albicans compared to traditional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .
Case Study : In a comparative analysis of antifungal activities, derivatives similar to 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide were synthesized and tested against strains of Candida, showing promising results that warrant further exploration for clinical applications .
Antibacterial Activity
The compound also exhibits antibacterial properties. Studies have shown that derivatives can effectively inhibit the growth of multidrug-resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The MIC values for these compounds were found to be lower than those of conventional antibiotics like linezolid .
Case Study : A recent investigation into the antibacterial efficacy of various thiadiazole derivatives indicated substantial activity against resistant strains, highlighting the potential of 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide as a candidate for developing new antibacterial therapies .
Anticancer Potential
Emerging research suggests that triazole derivatives may possess cytotoxic effects against cancer cell lines. For instance, a study involving 1,2,4-triazole derivatives indicated their potential as inhibitors of phospholipid-dependent kinase 1, which is implicated in cancer cell proliferation. The synthesized compounds demonstrated significant cytotoxic activity against HT29 colon cancer cells .
Case Study : In vitro studies revealed that certain derivatives led to a notable reduction in cell viability at concentrations exceeding 10 µM. These findings support the exploration of triazole-based compounds in anticancer drug development .
Summary of Research Findings
| Application | Activity | Target Organism/Cells | MIC/IC50 Values |
|---|---|---|---|
| Antifungal | Effective against Candida albicans | Candida, Geotrichum, etc. | ≤ 25 µg/mL |
| Antibacterial | Active against MRSA | Multidrug-resistant bacteria | Lower than linezolid |
| Anticancer | Cytotoxic effects | HT29 colon cancer cells | >10 µM |
Mechanism of Action
The mechanism of action of 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells . The presence of the thiadiazole and triazole moieties allows the compound to interact with biological macromolecules, leading to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
- Cyclopropyl vs.
- Aromatic Substituents: The compound in features bulky aromatic groups, which may improve target selectivity but reduce aqueous solubility.
- Thiol vs. Methylsulfanyl (Thiadiazole): The mercapto derivative offers redox activity, whereas methylsulfanyl in enhances stability against oxidation.
Antimicrobial Activity
The thiadiazole-triazole scaffold is associated with antimicrobial properties. For example, N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated activity against bacterial strains, attributed to its ability to disrupt microbial enzyme systems . The target compound’s triazole moiety may further enhance binding to microbial targets via hydrogen bonding.
Pharmacokinetic Considerations
- Stability: Compounds with methylsulfanyl (e.g., ) or acetamide groups (e.g., ) exhibit better stability compared to thiol derivatives, which are prone to oxidation.
Physicochemical Properties and Stability
- Water Content: Pharmacopeial standards for analogs like N-(1,3,4-thiadiazol-2-yl)acetamide specify ≤0.5% water, ensuring stability during storage .
- Crystallography: The crystal structure of N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide was resolved using SHELX software, highlighting planar geometry conducive to stacking interactions .
Biological Activity
The compound 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its cytotoxic properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 252.35 g/mol. The structural components include a thiadiazole ring and a triazole moiety, which are critical for its biological activity.
In Vitro Studies
Numerous studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound exhibited significant cytotoxicity with an IC50 value of 0.28 µg/mL , indicating potent growth inhibition through apoptotic pathways .
- HepG2 (liver cancer) : The IC50 value recorded was 10.10 µg/mL , showcasing moderate efficacy .
Table 1 summarizes the cytotoxic activity against different cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | Induction of apoptosis |
| HepG2 | 10.10 | Cell cycle arrest at G2/M phase |
| HCT116 | 3.29 | Apoptosis and DNA fragmentation |
| H460 | 10.00 | Interaction with tubulin |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the substituents on the thiadiazole ring significantly influence the biological activity. For example:
- Substituting an ethoxy group from the para to ortho position increased activity approximately fourfold .
- Compounds with more lipophilic groups showed enhanced antiproliferative effects against MCF-7 cells .
Antimicrobial Activity
In addition to anticancer properties, derivatives of thiadiazoles have demonstrated notable antimicrobial effects:
- Antibacterial Activity : Compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with MIC values ranging from 32.6 µg/mL to 62.5 µg/mL .
Table 2 presents antimicrobial activities observed in various studies:
| Microorganism | MIC (µg/mL) | Compound Tested |
|---|---|---|
| S. aureus | 62.5 | 5-(p-nitroaniline) derivative |
| E. coli | 32.6 | Thiadiazole derivatives |
| A. niger | Moderate | Various thiadiazole derivatives |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of thiadiazole derivatives in vivo using tumor-bearing mice models. Compound 4i , a derivative similar to our target compound, demonstrated significant tumor regression and was well-tolerated by the subjects .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial properties of substituted thiadiazoles against drug-resistant strains of Salmonella typhi. The compounds exhibited zones of inhibition between 15–19 mm , indicating strong antibacterial potential .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide?
The synthesis requires precise control of temperature (60–90°C for thiadiazole ring formation), solvent choice (polar aprotic solvents like DMF or DMSO for coupling reactions), and reagents (e.g., coupling agents such as DCC or EDCI for amide bond formation). Base catalysts like triethylamine are critical for substitution reactions involving sulfanyl groups. Reaction times vary between 6–24 hours depending on the step, with intermediates purified via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, particularly for triazole and thiadiazole rings.
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide).
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
- X-ray crystallography (where applicable) resolves crystal structure and stereochemistry .
Q. What purification methods yield high-purity products?
Q. How can researchers confirm structural integrity post-synthesis?
Combine multi-step spectroscopic validation (NMR, IR, MS) with elemental analysis (C, H, N, S) to ensure stoichiometric ratios. X-ray crystallography provides definitive proof of molecular geometry .
Q. What are the key functional groups influencing bioactivity?
- Triazole ring : Enhances metabolic stability and hydrogen bonding.
- Thiadiazole moiety : Contributes to electron-deficient regions for target binding.
- Sulfanyl bridge : Facilitates redox interactions and solubility .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across studies?
Discrepancies often arise from:
- Substituent variations : Minor structural changes (e.g., methyl vs. phenyl groups) alter binding affinity (see Table 1).
- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability.
- Computational docking : Use tools like AutoDock to predict binding modes and validate experimental results .
Q. Table 1: Substituent Effects on Bioactivity
| Substituent (R) | Biological Activity | Source |
|---|---|---|
| 5-Methyl-thiadiazole | Moderate antimicrobial | |
| Phenyl-triazole | Enhanced anticancer activity | |
| Thiophene-sulfanyl | Antifungal properties |
Q. What computational methods predict the compound’s reactivity and stability?
- Quantum chemical calculations (DFT) model reaction pathways and transition states.
- Reaction path search algorithms (e.g., GRRM) identify intermediates and by-products.
- Molecular dynamics simulations assess solvation effects and degradation pathways .
Q. How can multi-step synthesis be optimized for scalability?
- Step-wise optimization : Adjust solvent-to-reactant ratios (e.g., 1:3 for coupling steps) and reduce reaction times via microwave-assisted synthesis.
- Continuous flow chemistry : Improves yield consistency and reduces waste in thiadiazole ring formation.
- Process analytical technology (PAT) : In-line monitoring (e.g., FTIR probes) detects impurities in real time .
Q. How to design derivatives with enhanced pharmacological properties?
- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -NO₂) to triazole rings to boost antimicrobial activity.
- Bioisosteric replacement : Substitute thiadiazole with oxadiazole to improve metabolic stability.
- Prodrug strategies : Mask sulfanyl groups with acetylated precursors for enhanced bioavailability .
Q. How to analyze contradictory data in bioactivity studies?
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Dose-response validation : Re-test compounds at standardized concentrations (IC₅₀ or MIC).
- Synchrotron-based assays : High-resolution imaging resolves target binding ambiguities .
Key Takeaways for Researchers
- Synthesis : Prioritize solvent polarity and coupling agents for high-yield reactions.
- Characterization : Combine NMR, MS, and crystallography for structural validation.
- Bioactivity : Address discrepancies through SAR and computational modeling.
- Innovation : Leverage flow chemistry and DFT calculations for scalable, predictive workflows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
